molecular formula C10H13NO2 B1607074 (2S)-2-(benzylamino)propanoic acid CAS No. 7585-47-9

(2S)-2-(benzylamino)propanoic acid

Cat. No.: B1607074
CAS No.: 7585-47-9
M. Wt: 179.22 g/mol
InChI Key: RLIHXKPTGKETCC-QMMMGPOBSA-N
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Description

(2S)-2-(benzylamino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The research on (2S)-2-(benzylamino)propanoic acid spans a variety of chemical synthesis and reaction mechanisms. Notably, it's involved in the study of acylative decarboxylation reactions, where it's a product of side-reactions in the synthesis of phenyl-2-propanone, highlighting challenges in separating neutral compounds in illicit amphetamine production Forbes & Kirkbride, 1992. Additionally, it's utilized in enhancing reactivity towards benzoxazine ring formation, presenting a sustainable alternative to phenol for adding phenolic functionalities to molecules, indicating its role in green chemistry applications Trejo-Machin et al., 2017.

Catalysis and Material Science

In material science, the compound finds application in the electrochemical synthesis of phenyl-2-propanone derivatives, showcasing a one-step electroreductive coupling method that offers high yields and product selectivity, which is crucial for green chemistry and sustainable production methods He et al., 2007. This method's scalability and efficiency in synthesizing key intermediates for various chemical products underscore its significance in industrial chemistry.

Medicinal Chemistry and Pharmacology

Though the research on this compound specifically in medicinal chemistry and pharmacology is not directly highlighted in the provided articles, related compounds and methodologies indicate its potential indirect relevance. For example, studies on benzylamine derivatives as corrosion inhibitors offer insights into the chemical versatility and application potential of benzylamine-based compounds in materials science and potentially in drug design and discovery Hu et al., 2016.

Environmental and Green Chemistry

The exploration of this compound in green chemistry is evident in its use as a building block for creating bio-based materials, such as in the synthesis of benzoxazine polymers from renewable resources. This aligns with the broader shift towards environmentally benign chemical processes and materials that reduce the reliance on non-renewable resources Negru et al., 2014.

Properties

IUPAC Name

(2S)-2-(benzylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIHXKPTGKETCC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352355
Record name N-benzyl-(L)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7585-47-9
Record name N-benzyl-(L)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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